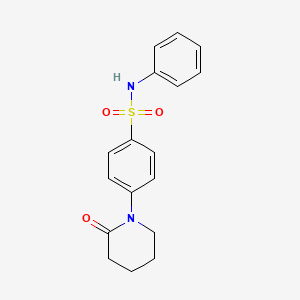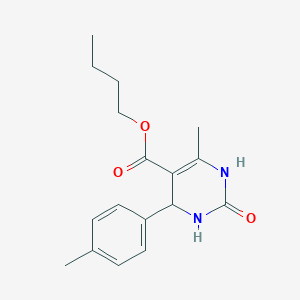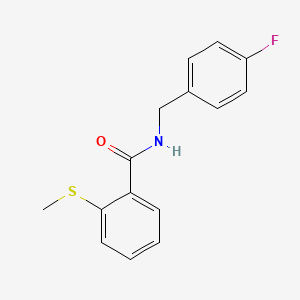![molecular formula C20H34N4O2S2 B5127613 N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, also known as PTBUE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTBUE is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is not well understood, but it is believed to act as a competitive inhibitor of enzymes that have thiol groups in their active sites. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to bind to proteins and alter their structure and function, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzymes involved in cellular metabolism, the modulation of ion channels, and the regulation of gene expression. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable therapeutic agent.
実験室実験の利点と制限
One of the primary advantages of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its versatility in scientific research applications. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used to study a wide range of biological processes, making it a valuable tool for researchers in various fields. However, one limitation of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its potential toxicity, which can be a concern when working with living organisms.
将来の方向性
There are many potential future directions for the study of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, including the development of new N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} derivatives with improved properties and the identification of new applications for N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in scientific research. Additionally, the use of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in drug discovery and the development of new therapeutics is an area of active research and holds great promise for the future.
合成法
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with tert-butyl isocyanate and 2-mercaptoethanol. The resulting product is then treated with ethyl chloroformate and tert-butylamine to yield N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}. The synthesis of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and drug discovery. One of the most significant applications of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is in the study of protein-ligand interactions. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used as a probe to identify and characterize the binding sites of proteins, which is essential for the development of new drugs and therapeutics.
特性
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S2/c1-19(2,3)27-13-11-21-17(25)23-15-7-9-16(10-8-15)24-18(26)22-12-14-28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCHCIDKBRPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![dimethyl 2-[1-(3,4-dimethoxybenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5127546.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)

![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)